1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.: 1264049-02-6
Cat. No.: VC11685673
Molecular Formula: C14H14ClN3O6
Molecular Weight: 355.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264049-02-6 |
|---|---|
| Molecular Formula | C14H14ClN3O6 |
| Molecular Weight | 355.73 g/mol |
| IUPAC Name | 2-(2-chloro-4-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-5-4-8(18(22)23)6-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21) |
| Standard InChI Key | IZCGVYHSTJDYGF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
The compound 1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic molecule. Compounds of this type often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, or antioxidant properties. This article will outline its synthesis, structural characterization, and potential applications in medicinal chemistry.
Synthesis
The synthesis of such compounds typically involves:
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Condensation Reactions: The reaction between a hydrazine derivative and an appropriate β-diketone or ester to form the pyrazole ring.
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Functionalization: Introduction of substituents (e.g., chloro and nitro groups) to enhance activity or solubility.
Example Reaction Scheme:
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate + Ethyl acetoacetate | Reflux in ethanol | 85% |
| 2 | Intermediate + 2-Chloro-4-nitrobenzaldehyde | Acidic medium | 70% |
Structural Characterization
The structure of the compound can be confirmed through:
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NMR Spectroscopy: Chemical shifts for aromatic protons, ethoxy groups, and methyl groups.
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Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
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Infrared Spectroscopy (IR): Characteristic peaks for carboxylic acid (), nitro (), and chloro groups ().
Example Data Table:
| Technique | Key Observations |
|---|---|
| NMR () | Peaks at δ 7.5–8.5 ppm (aromatic) |
| IR | : ~1700 cm, : ~1520 cm |
| MS | m/z = [M+H]: 354 |
Biological Activity
Compounds with pyrazole scaffolds are known for their diverse biological activities:
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Antimicrobial: Effective against gram-positive and gram-negative bacteria.
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Anti-inflammatory: Inhibition of cyclooxygenase enzymes (COX).
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Antioxidant: Scavenging free radicals due to electron-withdrawing groups like nitro.
Hypothetical Activity Table:
| Test Organism/Assay | Activity (IC50/Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| DPPH Radical Scavenging | IC50 = 25 µM |
Applications
This compound could serve as a lead molecule in drug discovery programs targeting:
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Infectious diseases.
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Chronic inflammatory conditions.
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Oxidative stress-related disorders.
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